molecular formula C13H23NO3 B13528271 Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate

Cat. No.: B13528271
M. Wt: 241.33 g/mol
InChI Key: YPSLZGJDQHHJIW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclopropyl derivative with a pyrrolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate is a compound of growing interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO3C_{13}H_{23}NO_3, with a molecular weight of 241.33 g/mol. The compound features a pyrrolidine ring, a tert-butyl ester, and a cyclopropyl group, which contribute to its chemical reactivity and potential biological interactions.

  • Receptor Interaction : The hydroxymethyl and cyclopropyl groups may affect binding affinity and specificity towards various receptors.
  • Metabolic Pathways : Similar compounds have shown involvement in metabolic processes, suggesting that this compound could also play a role in modulating such pathways.

Comparative Analysis with Related Compounds

To better understand the potential biological roles of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylateC13H23NO3C_{13}H_{23}NO_3Lacks cyclopropyl group
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylateC13H23NO3C_{13}H_{23}NO_3Enantiomeric form
N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptaneC10H19NOC_{10}H_{19}NODifferent bicyclic structure

This table illustrates how variations in structure can influence the biological activity of related compounds, highlighting the uniqueness of this compound.

Study on Hydroxymethyl Pyrrolidines

Research on hydroxymethyl pyrrolidines has indicated their potential as β3 adrenergic receptor agonists, which are involved in metabolic regulation and energy expenditure. These findings suggest that this compound may also possess similar agonistic properties, warranting further investigation into its therapeutic applications .

Anticancer Activity Insights

Recent studies on piperidine derivatives have demonstrated anticancer properties through mechanisms such as apoptosis induction in tumor cells. Although specific data on our compound is lacking, its structural similarity to effective anticancer agents suggests it could be explored for potential cytotoxic effects against various cancer cell lines .

Conclusion and Future Directions

This compound presents a promising area for future research due to its unique structural features and potential biological activities. Further studies focusing on its interactions with specific biological targets, metabolic pathways, and therapeutic applications are essential to fully elucidate its role in medicinal chemistry.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-[2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9(7-14)11-6-10(11)8-15/h9-11,15H,4-8H2,1-3H3

InChI Key

YPSLZGJDQHHJIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CC2CO

Origin of Product

United States

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